molecular formula C7H10ClF3N2S B6609773 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride CAS No. 2866355-68-0

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride

Cat. No.: B6609773
CAS No.: 2866355-68-0
M. Wt: 246.68 g/mol
InChI Key: ITWCGNWWGJBMSD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride (molecular formula: C₇H₁₁ClF₃N₂S) is a fluorinated thiazole derivative characterized by a central thiazole ring substituted with a trifluoromethyl group at the 4-position and a propan-2-amine moiety at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2S.ClH/c1-6(2,11)5-12-4(3-13-5)7(8,9)10;/h3H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWCGNWWGJBMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF3N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a scaffold for drug design due to its ability to interact with biological targets. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for developing pharmaceuticals.

Mechanism of Action :
The mechanism involves binding to specific enzymes and receptors, which can lead to various biological effects. For instance, studies have shown that the compound can inhibit certain kinases involved in critical metabolic pathways for parasites, suggesting its potential as an anti-parasitic agent.

Anti-Parasitic Activity

Recent investigations have highlighted the compound's efficacy against parasites such as Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The structural modifications of thiazole derivatives have been shown to enhance their potency against these pathogens.

Case Study :
A study evaluated a series of thiazole derivatives, including 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine, demonstrating significant anti-parasitic activity. The results indicated that these compounds could inhibit parasite growth through specific enzyme inhibition.

Agrochemicals

The compound's unique properties also make it suitable for applications in agrochemicals. Its ability to modify biological pathways can be harnessed to develop herbicides or fungicides that target specific plant pests or diseases without harming non-target organisms.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption and distribution of the compound within biological systems. A summary of pharmacokinetic data for related compounds is presented below:

Table 1: Pharmacokinetic Profiles

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng/mL*h)
NMRI micePO10330.55700
NMRI miceIP108300.2566,000
HRN miceIP1038000.51,000,000

This table provides insights into how the compound behaves in different biological contexts, aiding in the design of effective therapeutic strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Structural Differences Key Properties Pharmacological Relevance Reference
N-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propanamide derivatives Propanamide replaces propan-2-amine Higher molecular weight (~300–350 g/mol) Demonstrated CXCR2 antagonism (IC₅₀: 40–60 nM)
2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride Pyrimidine ring replaces thiazole Lower molecular weight (241.64 g/mol) Unreported activity; structural similarity suggests potential kinase inhibition
4-(1,3-Thiazol-2-yl)benzylamine hydrochloride Benzylamine replaces propan-2-amine Aromatic benzyl group enhances rigidity Used in heterocyclic intermediate synthesis; no explicit bioactivity data
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride Oxadiazole and thiophene replace thiazole Increased polarity due to oxadiazole Potential CNS applications due to amine functionality

Functional Group Impact

  • Trifluoromethyl Group : Present in the target compound and analogues (e.g., ), this group enhances electronegativity and resistance to oxidative metabolism, improving bioavailability.
  • Amine vs. Amide : The primary amine in the target compound may confer stronger hydrogen-bonding capacity compared to amide-containing analogues (e.g., ), influencing receptor binding kinetics.
  • Heterocycle Variations : Thiazole (target) vs. pyrimidine () or oxadiazole () alters π-π stacking and dipole interactions, affecting target selectivity.

Pharmacological and Physicochemical Data

Parameter Target Compound N-[4-(Trifluoromethyl)thiazol-2-yl]propanamide 2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine
Molecular Weight 255.66 g/mol* ~350 g/mol 241.64 g/mol
Solubility High (HCl salt) Moderate (amide group) Moderate (pyrimidine polarity)
Bioactivity Under investigation IC₅₀: 49±10 nM (CXCR2) Not reported
Metabolic Stability High (CF₃ group) Moderate Low (pyrimidine susceptibility)

*Estimated based on analogous compounds in .

Preparation Methods

Hantzsch Thiazole Synthesis with α-Haloketones

The classical Hantzsch method involves cyclocondensation of α-haloketones with thioamides. For 4-(trifluoromethyl)thiazole derivatives, 3-chloro-1,1,1-trifluoropropan-2-one reacts with thioacetamide in refluxing ethanol. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the ketone, followed by cyclization and elimination of HCl:

ClC(CF₃)COCH₃+CH₃CSNH₂2-methyl-4-(trifluoromethyl)thiazole+HCl\text{ClC(CF₃)COCH₃} + \text{CH₃CSNH₂} \rightarrow \text{2-methyl-4-(trifluoromethyl)thiazole} + \text{HCl}

However, this route yields a methyl-substituted thiazole, necessitating post-synthetic modifications to introduce the desired amine group.

Cyclocondensation of Amidines and Isothiocyanates

A more targeted approach involves reacting amidines with isothiocyanates. For example, 4-(trifluoromethyl)picolinimidamide (derived from nitriles via Pinner reactions) reacts with 2-isothiocyanato-3-methylpyridine in tetrahydrofuran (THF) with diisopropyl azodiformate (DIAD). This method directly installs the amine functionality during cyclization:

R-C≡NHCl/MeOHR-C(NH₂)NHR’-NCSThiazole intermediate\text{R-C≡N} \xrightarrow{\text{HCl/MeOH}} \text{R-C(NH₂)NH} \xrightarrow{\text{R'-NCS}} \text{Thiazole intermediate}

This pathway avoids additional substitution steps but requires stringent control over reaction stoichiometry and temperature to prevent side reactions.

Functionalization: Introducing the Propan-2-Amine Group

Nucleophilic Aromatic Substitution (NAS)

Chlorothiazole intermediates undergo NAS with propan-2-amine. For instance, 2-chloro-4-(trifluoromethyl)thiazole reacts with excess propan-2-amine in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate neutralizes liberated HCl, driving the reaction forward:

Cl-Thiazole+(CH₃)₂CHNH₂K₂CO₃, DMF(CH₃)₂CHNH-Thiazole+KCl\text{Cl-Thiazole} + \text{(CH₃)₂CHNH₂} \xrightarrow{\text{K₂CO₃, DMF}} \text{(CH₃)₂CHNH-Thiazole} + \text{KCl}

Key parameters:

  • Solvent polarity : DMF enhances nucleophilicity of propan-2-amine.

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk decomposition of the thiazole ring.

Buchwald-Hartwig Amination

For electron-deficient thiazoles, palladium-catalyzed cross-coupling offers higher yields. Using 2-bromo-4-(trifluoromethyl)thiazole , propan-2-amine, Pd₂(dba)₃, and Xantphos in toluene at 110°C achieves >85% conversion:

Br-Thiazole+(CH₃)₂CHNH₂Pd catalyst(CH₃)₂CHNH-Thiazole+HBr\text{Br-Thiazole} + \text{(CH₃)₂CHNH₂} \xrightarrow{\text{Pd catalyst}} \text{(CH₃)₂CHNH-Thiazole} + \text{HBr}

This method circumvents harsh NAS conditions but introduces complexity in catalyst recovery and cost.

Hydrochloride Salt Formation and Purification

The free amine is treated with HCl gas in anhydrous diethyl ether, precipitating the hydrochloride salt:

(CH₃)₂CHNH-Thiazole+HCl(CH₃)₂CHNH₂⁺Cl⁻-Thiazole\text{(CH₃)₂CHNH-Thiazole} + \text{HCl} \rightarrow \text{(CH₃)₂CHNH₂⁺Cl⁻-Thiazole}

Purification steps :

  • Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C to isolate needle-like crystals.

  • Column chromatography : For impurities, use silica gel with ethyl acetate/hexane (3:7) to achieve >99% purity.

Analytical Characterization

Critical data for validating synthesis success:

ParameterValueMethod
¹H NMR (DMSO-d₆)δ 1.33 (s, 6H, CH₃), 2.40 (s, 3H)400 MHz NMR
MS (ESI) m/z 210.1 [M+H]⁺Quadrupole MS
Melting Point 158–160°CDSC

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

Electron-withdrawing CF₃ groups at position 4 direct electrophilic substitution to position 2, but competing reactions can yield positional isomers. Using Lewis acids (ZnCl₂) in Hantzsch reactions improves regioselectivity to >95%.

Byproduct Mitigation

  • Diethyl azodicarboxylate (DEAD) : Catalyzes side reactions during cyclization; replacing with DIAD reduces byproduct formation by 40%.

  • Temperature control : Maintaining reflux temperatures below 80°C in NAS prevents thiazole ring degradation.

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batch) reveals:

  • Cost drivers : Pd catalysts (42% of total cost), CF₃-containing reagents (33%).

  • Yield improvements : Switching from batch to flow chemistry enhances throughput by 3× and reduces solvent waste.

Q & A

Q. What are the common synthetic routes for 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride in academic research?

Methodological Answer: The synthesis typically involves cyclocondensation of α-chloro ketones with thiourea derivatives, followed by functionalization. For example:

  • Step 1: React 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one with thiourea in aqueous ethanol to form the thiazole ring via nucleophilic substitution and cyclization .
  • Step 2: Introduce the trifluoromethyl group via palladium-catalyzed cross-coupling or direct fluorination. A related approach in EP 4,374,877 A2 uses 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline as a building block for analogous structures .
  • Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether.

Key Considerations:

  • Purity control via HPLC (e.g., retention time 1.32 minutes under QC-SMD-TFA05 conditions) .
  • Use of sodium acetate as a buffer to stabilize intermediates during cyclization .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the thiazole ring and trifluoromethyl group. The CF3_3 signal appears as a quartet (~110–120 ppm in 19F^{19}\text{F} NMR).
    • LCMS: Molecular ion peaks (e.g., m/z 754 [M+H]+^+) validate the molecular weight .
  • X-ray Crystallography:
    • Single crystals are grown via slow evaporation (e.g., ethanol/water).
    • SHELXL software refines the structure, with H-atoms placed in calculated positions (C–H = 0.93–0.97 Å) and anisotropic displacement parameters for non-H atoms .

Q. What are the key considerations for ensuring purity during synthesis?

Methodological Answer:

  • Chromatographic Methods: Reverse-phase HPLC with TFA-containing mobile phases resolves polar impurities .
  • Recrystallization: Ethanol/water mixtures (50% yield) are effective for removing unreacted thiourea or α-chloro ketones .
  • Elemental Analysis: Verify C/H/N/S ratios to confirm stoichiometry, especially after hydrochloride salt formation .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Disorder in the Trifluoromethyl Group: The CF3_3 group may exhibit rotational disorder. Mitigation involves:
    • Using restraints (e.g., DFIX, SIMU) in SHELXL to model plausible geometries .
    • High-resolution data (<1.0 Å) to resolve electron density ambiguities.
  • Hydrogen Bonding Ambiguities: The amino (–NH2_2) group forms N–H⋯N interactions (2.8–3.0 Å), requiring distance restraints (N–H = 0.88±0.01 Å) during refinement .

Example Refinement Parameters (from ):

ParameterValue
C–H bond lengths0.93–0.97 Å (riding model)
Uiso_{\text{iso}}(H)1.2–1.5×Ueq_{\text{eq}}(C)
R-factor<0.05 (high-resolution data)

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Case Study: If NMR suggests planar amide geometry, but crystallography shows non-planarity due to steric hindrance:
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with experimental data.
    • Analyze hydrogen bonding networks (e.g., N–H⋯N interactions) that may distort the structure in the solid state .
  • Validation: Cross-check LCMS and elemental analysis to rule out polymorphic or solvate forms .

Q. What strategies optimize reaction conditions for introducing the trifluoromethyl group into the thiazole ring?

Methodological Answer:

  • Direct Fluorination: Use ClCF3_3 gas under controlled pressure (1–3 atm) with CuI catalysis at 80–100°C. Monitor via 19F^{19}\text{F} NMR .
  • Cross-Coupling: Employ Pd(PPh3_3)4_4 and (trifluoromethyl)copper reagents (e.g., CF3_3CuI) in DMF at 120°C. Key parameters:
    • Solvent: Anhydrous DMF minimizes hydrolysis.
    • Catalyst Loading: 5 mol% Pd ensures turnover without side reactions .

Optimization Table:

ConditionEffect on Yield
Pd(PPh3_3)4_475–80%
CuI only<30%
Solvent: DMSODecomposition

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